2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
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Overview
Description
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluorophenyl and propylamino groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and propylamine as the primary starting materials.
Acylation Reaction: The 2,3,4-trifluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3,4-trifluorophenyl)acetamide.
Amidation Reaction: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine under controlled conditions to yield 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the propylamino group modulates its pharmacokinetic properties. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-trifluorophenyl)propan-2-amine hydrochloride
- 2-[(2,3,4-trifluorophenyl)amino]acetamide
Uniqueness
Compared to similar compounds, 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride stands out due to its specific combination of trifluorophenyl and propylamino groups. This unique structure imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14;/h3-4,15H,2,5-6H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAMCAURNDKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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